テトラヒドロ-4H-チオピラン-4-オン 1-オキシド

概要

説明

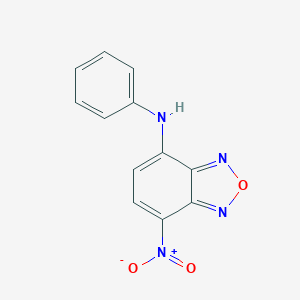

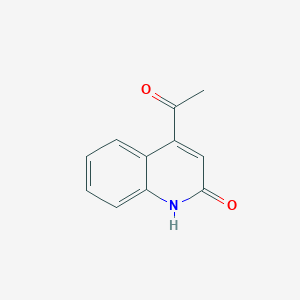

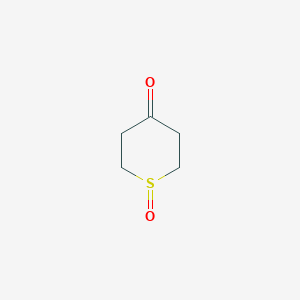

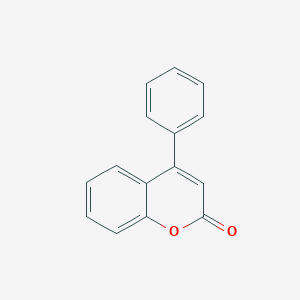

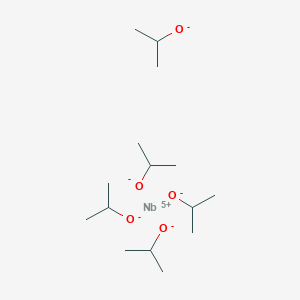

Tetrahydro-4H-thiopyran-4-one 1-oxide is a sulfur-containing heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in organic synthesis. The compound features a thiopyran ring, which is a six-membered ring containing five carbon atoms and one sulfur atom, with an additional oxygen atom double-bonded to the sulfur, forming a sulfoxide group. This structural motif is prevalent in various chemical reactions and has implications in the development of pharmaceuticals and materials .

Synthesis Analysis

The synthesis of tetrahydro-4H-thiopyran-4-one 1-oxide derivatives has been explored through various methods. A notable approach involves a [1+1+1+1+1+1] annulation process using rongalite as a tethered C-S synthon, which allows for the chemoselective construction of tetrahydro-2H-thiopyran 1,1-dioxides . Additionally, efficient and stereoselective syntheses of 4-aminotetrahydro-2H-thiopyran 1-oxide derivatives have been achieved, with X-ray crystallographic analyses and NMR spectroscopy used to characterize the isomerically pure sulfoxide derivatives . Furthermore, a one-pot synthesis of dicyanoanilines fused to the tetrahydro-4H-thiopyran-4-one ring has been developed, highlighting the versatility of this compound in multi-component reactions .

Molecular Structure Analysis

The molecular structure of tetrahydro-4H-thiopyran-4-one 1-oxide derivatives has been extensively studied. Single crystal X-ray analysis has revealed the presence of enantiomorphous chains in the solid state, interconnected by weak hydrogen bonds, forming a two-dimensional network . Computational studies using ab initio theory and density functional theory have provided insights into the geometry-optimized structures and configurational isomer energy differences, highlighting the influence of steric interactions on the molecule's conformation .

Chemical Reactions Analysis

Tetrahydro-4H-thiopyran-4-one 1-oxide is involved in various chemical reactions. The nature of substituents on the thiopyran ring can influence the outcome of oxidation reactions, leading to the formation of 1,1-dioxides or dehydrogenation products . Photochemical isomerization studies have shown that these sulfoxides are configurationally stable across a wide thermal range but can undergo stereomutation upon exposure to light . Additionally, electroreduction of tetraactivated 4H-thiopyrans can selectively yield diastereoisomers of dihydrothiopyrans, with the preferred conformations determined by X-ray crystallography and NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-4H-thiopyran-4-one 1-oxide derivatives are influenced by their molecular structure. The thiopyran unit typically adopts a chair form, with a tetrahedral geometry around the sulfur atom and planar geometry around the carbonyl carbon. Intermolecular hydrogen bonds and short O⋯C contacts contribute to the stability of the crystal structure . The presence of the sulfoxide group significantly affects the compound's reactivity and physical properties, such as solubility and boiling point, which are essential for its applications in organic synthesis and material science .

科学的研究の応用

安定なフリーニトロキシルラジカルの合成

テトラヒドロ-4H-チオピラン-4-オン 1-オキシドは、安定なフリーニトロキシルラジカルの合成に使用されます。 これらのラジカルは、その安定性と反応性により、様々な化学分析や合成に応用されています .

感光性半導体の製造

この化合物は、感光性半導体の製造に役割を果たしています。 これらの材料は、太陽電池やその他の光感受性デバイスの開発に不可欠です .

エレクトロクロミック材料の開発

電気的な電荷に応じて色が変化するエレクトロクロミック材料は、もう1つの用途です。 テトラヒドロ-4H-チオピラン-4-オン 1-オキシドは、ディスプレイやスマートウィンドウに使用されるこれらの革新的な材料の開発に貢献しています .

合成幼若ホルモンとフェロモンの開発

生化学の分野では、この化合物は合成幼若ホルモンとフェロモンの開発に使用されています。 これらの物質は、害虫駆除や昆虫行動の研究に応用されています .

天然物アナログの前駆体

テトラヒドロ-4H-チオピラン-4-オン 1-オキシドは、ポリプロピオネートフラグメントの前駆体として役立ちます。ポリプロピオネートフラグメントは、天然物アナログの構成要素です。 これらのアナログは、創薬や生物学的研究において大きな可能性を秘めています .

製薬用途

この化合物は、様々な薬理学的特性で特徴付けられています。抗腫瘍剤、抗菌剤、抗寄生虫剤、抗真菌剤として有望です。 さらに、特定の疾患の治療標的であるホスホジエステラーゼやβ-セクレターゼBACE1の阻害剤としての可能性を秘めています .

Safety and Hazards

将来の方向性

Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors and electrochromic materials, synthetic juvenile hormones and pheromones, as well as polypropionate fragments – precursors to natural product analogs . Some derivatives of tetrahydro-4H-thiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activity, as well as have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 .

作用機序

Target of Action

Some derivatives of tetrahydro-4h-thiopyran-4-ones have shown promise as inhibitors of phosphodiesterase and β-secretase bace1 .

Biochemical Pathways

Tetrahydro-4H-thiopyran-4-one 1-oxide may affect various biochemical pathways due to its potential inhibitory effects on phosphodiesterase and β-secretase BACE1 . These enzymes play crucial roles in numerous biological processes, including signal transduction and the processing of amyloid precursor protein, respectively. Inhibition of these enzymes could lead to significant downstream effects, potentially impacting cellular signaling and the pathogenesis of diseases like Alzheimer’s .

Result of Action

Its potential inhibitory effects on phosphodiesterase and β-secretase bace1 suggest that it could have significant impacts on cellular signaling and the development of certain diseases .

Action Environment

The action, efficacy, and stability of Tetrahydro-4H-thiopyran-4-one 1-oxide can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature for optimal stability . The pH, temperature, and presence of other molecules in the environment could also impact the compound’s action and efficacy .

特性

IUPAC Name |

1-oxothian-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c6-5-1-3-8(7)4-2-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSXIGLHRRJGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337727 | |

| Record name | Tetrahydro-4H-thiopyran-4-one 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17396-36-0 | |

| Record name | Tetrahydro-4H-thiopyran-4-one 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1lambda4-thiane-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)

![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)